REACTION_SMILES
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[CH2:13]1[CH2:14][CH2:15][NH:16][CH2:17]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([CH2:10][Br:11])[cH:7][cH:8][cH:9]1)=[O:12].[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([CH2:10][N:16]2[CH2:15][CH2:14][CH2:13][CH2:17]2)[cH:7][cH:8][cH:9]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(CN2CCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |